molecular formula C20H16BrNO4 B11150384 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide

Cat. No.: B11150384
M. Wt: 414.2 g/mol
InChI Key: AALXEZKQEYDULB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide typically involves multiple steps. One common synthetic route starts with the bromination of 2H-chromen-2-one to form 6-bromo-2-oxo-2H-chromen-3-yl . This intermediate is then reacted with 4-hydroxyphenylacetic acid to form the phenoxy derivative. The final step involves the coupling of this intermediate with N-cyclopropylacetamide under appropriate reaction conditions .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions .

Chemical Reactions Analysis

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C20H16BrNO4

Molecular Weight

414.2 g/mol

IUPAC Name

2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]-N-cyclopropylacetamide

InChI

InChI=1S/C20H16BrNO4/c21-14-3-8-18-13(9-14)10-17(20(24)26-18)12-1-6-16(7-2-12)25-11-19(23)22-15-4-5-15/h1-3,6-10,15H,4-5,11H2,(H,22,23)

InChI Key

AALXEZKQEYDULB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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